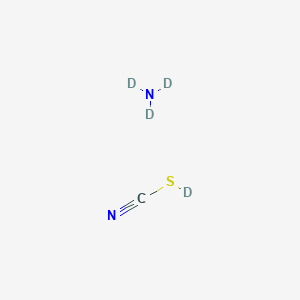
Thiocyanic Acid-d; Ammonium-d3 Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium-d4 thiocyanate: is a deuterated form of ammonium thiocyanate, where the hydrogen atoms in the ammonium ion are replaced with deuterium. This compound is represented by the chemical formula ND4SCN and has a molecular weight of 80.15 g/mol . It is commonly used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium-d4 thiocyanate can be synthesized by reacting deuterated ammonia (ND3) with carbon disulfide (CS2). The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to ammonium-d4 thiocyanate and hydrogen sulfide .
Industrial Production Methods: The industrial production of ammonium-d4 thiocyanate involves the same principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of deuterated ammonia and carbon disulfide under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Ammonium-d4 thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate ion acts as a nucleophile.
Oxidation Reactions: The thiocyanate ion can be oxidized to form thiocyanogen (SCN)2.
Complex Formation: It forms complexes with transition metals, such as ferric thiocyanate, which is deep red in color.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Complex Formation: Ferric chloride is commonly used to form ferric thiocyanate complexes.
Major Products:
Substitution Reactions: Alkyl thiocyanates and acyl thiocyanates.
Oxidation Reactions: Thiocyanogen and other sulfur-containing compounds.
Complex Formation: Ferric thiocyanate complex.
Scientific Research Applications
Chemistry: Ammonium-d4 thiocyanate is used as a reagent in various organic synthesis reactions, particularly in the formation of thiocyanate derivatives .
Biology: In biological research, it is used as a tracer due to its isotopic properties, allowing for the study of metabolic pathways and enzyme mechanisms .
Medicine: It is employed in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
Industry: Ammonium-d4 thiocyanate is used in the production of deuterated solvents and other deuterated compounds, which are essential in nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
The mechanism of action of ammonium-d4 thiocyanate involves the thiocyanate ion acting as a nucleophile in substitution reactions. The deuterium atoms in the ammonium ion do not significantly alter the chemical reactivity of the compound but provide a means to trace the compound in various reactions and processes . The thiocyanate ion can also participate in redox reactions, forming thiocyanogen and other sulfur-containing species .
Comparison with Similar Compounds
Ammonium thiocyanate (NH4SCN): The non-deuterated form of ammonium-d4 thiocyanate.
Potassium thiocyanate (KSCN): A similar compound where the ammonium ion is replaced with potassium.
Sodium thiocyanate (NaSCN): Another similar compound with sodium instead of ammonium.
Uniqueness: Ammonium-d4 thiocyanate is unique due to the presence of deuterium, which makes it valuable in isotopic labeling studies. This property allows researchers to trace the compound in complex biochemical pathways and reactions, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
CH4N2S |
|---|---|
Molecular Weight |
80.15 g/mol |
InChI |
InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4 |
InChI Key |
SOIFLUNRINLCBN-JBISRTOLSA-N |
Isomeric SMILES |
[2H]N([2H])[2H].[2H]SC#N |
Canonical SMILES |
C(#N)S.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)



![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)

![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)




